molecular formula C13H19N3O B7548811 N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

Número de catálogo B7548811
Peso molecular: 233.31 g/mol
Clave InChI: AXJCFBHZXRBAEX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CPI-455 is a highly selective inhibitor of the histone methyltransferase enzyme EZH2, which is involved in the regulation of gene expression through chromatin modification.

Mecanismo De Acción

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide is a highly selective inhibitor of EZH2, which is a histone methyltransferase enzyme that catalyzes the methylation of lysine 27 on histone H3. This modification is associated with the repression of gene expression, and EZH2 is overexpressed in several types of cancer, leading to the dysregulation of gene expression and tumor growth. This compound binds to the catalytic domain of EZH2 and inhibits its enzymatic activity, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer, including prostate, breast, and hematological malignancies. In addition, this compound has been shown to enhance the efficacy of chemotherapy in combination with other drugs, such as docetaxel and carboplatin. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit tumor growth and metastasis in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide in lab experiments include its high selectivity for EZH2, its potent antitumor activity, and its ability to enhance the efficacy of chemotherapy. However, the limitations of using this compound include its low solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, the high cost of synthesis and the lack of clinical data on its safety and efficacy in humans are also limitations.

Direcciones Futuras

For the research on N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide include the development of more efficient synthetic routes to improve its yield and purity, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its safety and efficacy in clinical trials. In addition, the identification of biomarkers for patient selection and the exploration of combination therapies with other drugs are also important areas of research. Finally, the elucidation of the molecular mechanisms underlying the antitumor activity of this compound and the identification of potential resistance mechanisms are also important future directions.

Métodos De Síntesis

The synthesis of N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the imidazo[1,2-a]pyridine core, and the introduction of the cyclopentyl and carboxamide groups. The synthesis of this compound was first reported by GlaxoSmithKline in 2015, and since then, several modified synthetic routes have been developed to improve the yield and purity of the compound.

Aplicaciones Científicas De Investigación

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. EZH2 is overexpressed in several types of cancer, including prostate, breast, and hematological malignancies, and is associated with poor prognosis and resistance to chemotherapy. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy in preclinical models.

Propiedades

IUPAC Name

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(14-10-5-1-2-6-10)11-9-16-8-4-3-7-12(16)15-11/h9-10H,1-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJCFBHZXRBAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.